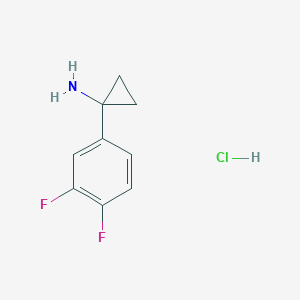

1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride

Description

BenchChem offers high-quality 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N.ClH/c10-7-2-1-6(5-8(7)11)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKORYOMJPYTNMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=C(C=C2)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80700177 | |

| Record name | 1-(3,4-Difluorophenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186663-16-0, 573704-57-1 | |

| Record name | Cyclopropanamine, 1-(3,4-difluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Difluorophenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Synthesis and Application of 1-(3,4-Difluorophenyl)cyclopropylamine Hydrochloride: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of a Conformationally Restricted Phenethylamine Intermediate

In the landscape of modern pharmaceutical development, the efficiency, purity, and scalability of synthetic intermediates are paramount to the successful lifecycle of a drug product. 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride, specifically the (1R,2S) enantiomer, represents a cornerstone intermediate in the synthesis of Ticagrelor, a potent and selective P2Y12 receptor antagonist critical in the management of thrombotic cardiovascular events.[1] This guide provides an in-depth technical review of this key starting material, moving beyond simple procedural outlines to explore the causal chemistry, strategic considerations for synthesis, and robust analytical methodologies required for its successful implementation in a drug development pipeline.

The molecule's structure is deceptively simple: a cyclopropylamine ring fused to a 3,4-difluorophenyl group. This "conformationally restricted phenethylamine" motif is of significant interest in medicinal chemistry.[2] The cyclopropane ring locks the ethylamine side chain into a specific spatial orientation relative to the phenyl ring, which can lead to enhanced selectivity and potency when incorporated into a final active pharmaceutical ingredient (API). The difluoro substitution pattern on the phenyl ring is a common strategy to modulate metabolic stability and receptor binding affinity by altering the electronic properties of the ring and blocking potential sites of metabolism.[3][4]

This document serves as a technical resource for researchers, process chemists, and quality control scientists. It details the synthetic pathways, explains the rationale behind key procedural choices, outlines rigorous analytical controls, and discusses the direct impact of this intermediate's quality on the final API.

Physicochemical and Safety Profile

A thorough understanding of the physical properties and hazard profile of an intermediate is a non-negotiable prerequisite for its safe handling and effective use in synthesis. The hydrochloride salt form is typically preferred in production environments over the free base, which exists as an oil and is less stable and harder to handle and purify.[5][6]

Table 1: Physicochemical Properties of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine and its Hydrochloride Salt

| Property | (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine (Free Base) | (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine HCl | Source(s) |

| CAS Number | 220352-38-5 | 1156491-10-9 / 1402222-66-5 | [7][8] |

| Molecular Formula | C₉H₉F₂N | C₉H₁₀ClF₂N | [7][8] |

| Molecular Weight | 169.17 g/mol | 205.63 g/mol | [7][8] |

| Appearance | Oily Liquid | White to Off-White Solid | [5][6] |

| Solubility | - | Soluble in DMSO, Ethanol, PBS (pH 7.2) | [2] |

| Storage | - | Inert atmosphere, 2-8°C or -20°C | [2][9] |

Safety and Handling: As a chemical intermediate, 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride must be handled with appropriate precautions. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[8]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood. Avoid breathing dust. In case of contact with eyes or skin, rinse immediately and thoroughly with water.[10]

-

Incompatible Materials: Strong oxidizing agents.[10]

-

Hazardous Decomposition Products: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, hydrogen fluoride, and hydrogen chloride.[10]

Synthesis Methodologies: A Comparative Analysis

The synthesis of optically pure (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine is a critical challenge that has been addressed through various patented routes. The choice of a specific route in a drug development setting is a multifactorial decision, balancing cost, safety, yield, scalability, and the ability to control the stereochemical outcome. Below is a comparative analysis of prominent synthetic strategies.

Figure 1: High-level overview of major synthetic pathways.

Route A: Hofmann/Curtius Rearrangement from Cinnamic Acid Derivatives This classical approach often starts from 3,4-difluorobenzaldehyde. A key feature is the diastereoselective cyclopropanation of a chiral acrylate ester, followed by a Curtius or Hofmann rearrangement to install the amine group.

-

Causality: The use of a chiral auxiliary like Oppolzer's sultam or L-menthol is critical for establishing the desired stereochemistry of the cyclopropane ring early in the synthesis.[2] The Hofmann rearrangement, which converts a primary amide to a primary amine with one fewer carbon, is a well-established and powerful transformation for this purpose.[11]

-

Advantages: Well-understood reactions with predictable outcomes.

-

Disadvantages: Can be lengthy (often 5+ steps). The classic Curtius rearrangement involves the use of potentially explosive azide intermediates, which is a significant safety concern for industrial-scale production.[2]

Route B: Asymmetric Reduction and Subsequent Cyclopropanation This route builds the chiral center first via an asymmetric reduction of a ketone, followed by the formation of the cyclopropane ring.

-

Causality: The Corey-Bakshi-Shibata (CBS) reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone is a highly effective method for generating the chiral alcohol with high enantiomeric excess (ee).[6] This stereocenter then directs the subsequent cyclopropanation.

-

Advantages: Can achieve high stereopurity.

-

Disadvantages: Often involves expensive chiral catalysts (e.g., oxazaborolidines) and hazardous reagents like borane-dimethyl sulfide complex, which releases foul-smelling dimethyl sulfide gas during workup.[5][12] The use of sodium hydride for cyclopropanation also presents flammability risks on a large scale.[2]

Route C: Nitrocyclopropane Reduction This pathway involves the formation of a nitro-substituted cyclopropane ring, which is then reduced in the final step to the desired amine.

-

Causality: The nitro group serves as a masked amine. Its strong electron-withdrawing nature facilitates certain cyclization reactions. The final reduction is typically achieved via catalytic hydrogenation.

-

Advantages: Can be an effective route.

-

Disadvantages: Often utilizes hazardous reagents like diethylazodicarboxylate (DEAD) for the cyclization step and requires careful control of the final reduction to avoid side reactions.[1]

Table 2: Comparison of Synthetic Strategies

| Feature | Route A (Hofmann/Curtius) | Route B (Asymmetric Reduction) | Route C (Nitrocyclopropane) |

| Key Transformation | Hofmann/Curtius Rearrangement | CBS Asymmetric Reduction | Nitro Group Reduction |

| Stereocontrol | Chiral Auxiliary | Chiral Catalyst | Chiral Catalyst |

| Key Safety Concerns | Azide Intermediates (explosive) | Borane Reagents, Sodium Hydride | Diethylazodicarboxylate |

| Industrial Viability | Moderate (Hofmann preferred over Curtius) | High, but requires specialized reagents | Moderate |

Proposed Laboratory Synthesis Protocol (Illustrative)

This protocol is a synthesized representation based on common steps described in the literature, particularly Route B, designed for robust laboratory-scale synthesis. Every step must be validated with appropriate in-process controls.

Step 1: Friedel-Crafts Acylation to form 2-chloro-1-(3,4-difluorophenyl)ethanone

-

To a cooled (0-5 °C), stirred suspension of anhydrous aluminum trichloride in an appropriate solvent (e.g., dichloromethane), add chloroacetyl chloride dropwise.

-

Slowly add 1,2-difluorobenzene to the reaction mixture, maintaining the temperature below 10 °C.[2]

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).

-

Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

-

Extract the product with dichloromethane, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

Step 2: Asymmetric Reduction to (R)-2-chloro-1-(3,4-difluorophenyl)ethanol

-

In a dry, inert atmosphere, charge a reactor with the chiral oxazaborolidine catalyst (e.g., (S)-Me-CBS).

-

Add a solution of the ketone from Step 1 in anhydrous THF.

-

Cool the mixture to 0-5 °C and slowly add a solution of borane dimethyl sulfide complex.[5]

-

Stir the reaction at the controlled temperature until chiral HPLC analysis shows complete conversion and high enantiomeric excess (>95% ee).

-

Carefully quench the reaction with methanol, then concentrate and perform an aqueous workup to isolate the chiral alcohol.

Step 3: Cyclopropanation and Ester Formation

-

To a suspension of sodium hydride in anhydrous toluene, add triethyl phosphonoacetate dropwise at room temperature.

-

Add the chiral alcohol from Step 2 to the resulting ylide solution.

-

Heat the mixture to reflux and maintain until the reaction is complete (monitor by GC or HPLC).[2]

-

Cool the reaction, quench with a saturated ammonium chloride solution, and perform an extractive workup to isolate the ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate.

Step 4: Amidation and Hofmann Rearrangement

-

Convert the ester from Step 3 to the corresponding primary amide by treatment with ammonia in a suitable solvent like methanol.

-

Prepare a fresh solution of sodium hypochlorite and sodium hydroxide in water, cooled to 0 °C.

-

Slowly add the cyclopropanecarboxamide to the cold hypochlorite solution.

-

Warm the reaction mixture to 40-50 °C and hold for several hours until the rearrangement is complete.[11]

-

Extract the resulting free base, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, into a suitable organic solvent (e.g., MTBE).

Step 5: Hydrochloride Salt Formation and Isolation

-

To the organic solution of the free base, add a calculated amount of concentrated hydrochloric acid or a solution of HCl in a solvent like isopropanol.[13]

-

Stir the mixture to allow the hydrochloride salt to precipitate.

-

Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., hexane), and dry under vacuum.[13]

Figure 2: Experimental workflow for the illustrative synthesis protocol.

Analytical Quality Control: Ensuring Purity and Identity

Rigorous analytical control is essential to ensure the quality of 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride, as the impurity profile of this intermediate directly translates to the final API.[14][15] A comprehensive analytical package should be employed for release testing.

Table 3: Recommended Analytical Methods for Quality Control

| Method | Purpose | Typical Parameters & Expected Results |

| HPLC (Purity) | Quantify the main component and detect process-related impurities. | C18 column, mobile phase of acetonitrile/water with a buffer (e.g., phosphate), UV detection. Purity should be ≥98%, with specific limits on known impurities.[1][14] |

| Chiral HPLC | Determine the enantiomeric excess (ee) of the desired (1R,2S) enantiomer. | Chiral stationary phase (e.g., cellulose- or amylose-based), non-polar mobile phase (e.g., hexane/isopropanol). The undesired enantiomer should be below the specified limit (typically <0.15%).[12] |

| ¹H and ¹⁹F NMR | Confirm the chemical structure and identity. | Spectra should be consistent with the proposed structure. ¹H NMR will show characteristic peaks for the cyclopropyl and aromatic protons. ¹⁹F NMR confirms the fluorine substitution pattern.[13] |

| Mass Spectrometry | Confirm molecular weight. | ESI-MS should show a molecular ion peak corresponding to the free base [M+H]⁺.[14] |

| FTIR | Confirm functional groups. | Spectrum should show characteristic absorptions for N-H (amine salt) and C-F bonds.[14] |

| TGA/DSC | Assess thermal stability and melting point. | Provides information on decomposition temperature and solid-state properties.[13] |

Conclusion and Future Perspectives

1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride is more than a simple intermediate; it is an enabling component in the synthesis of a life-saving medication. Its successful production hinges on a deep understanding of stereoselective synthesis, the careful management of hazardous reagents, and the application of rigorous analytical controls. The choice of synthetic route requires a careful balancing of economic, safety, and quality considerations. As drug manufacturing continues to evolve, there will be an ongoing drive to develop greener, safer, and more efficient syntheses, potentially involving biocatalysis or novel cyclopropanation techniques to circumvent the use of hazardous reagents. For professionals in drug development, a mastery of the principles outlined in this guide is essential for ensuring the robust and reliable supply of this critical pharmaceutical building block.

References

-

PubChem. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine. National Center for Biotechnology Information. [Link]

- Google Patents. Process for the manufacture of cyclopropylamine. EP0205403B1.

-

PubMed Central. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. [Link]

-

ResearchGate. Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. [Link]

- Google Patents. Method for biologically preparing (1r,2s)-2-(3,4-difluorophenyl)

-

MSN Pharma. MSN Ticagrelor Impurity. [Link]

-

PubMed Central. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. [Link]

- Google Patents. The preparation method of (1R, 2S) 2 (3,4 difluorophenyl)

-

Pharmaffiliates. Ticagrelor-impurities. [Link]

-

PubMed. Chemical and pharmacological properties of diflunisal. [Link]

-

U.S. Food and Drug Administration. Brilinta (ticagrelor) NDA Review. [Link]

-

PubMed Central. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. [Link]

-

MDPI. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. [Link]

-

PubChem. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. National Center for Biotechnology Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2018090929A1 - Method for biologically preparing (1r,2s)-2-(3,4-difluorophenyl)cyclopropanamine d-mandelate (i) - Google Patents [patents.google.com]

- 6. CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates - Google Patents [patents.google.com]

- 7. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | C9H9F2N | CID 9834068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | C9H10ClF2N | CID 52914940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1402222-66-5|(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride|BLD Pharm [bldpharm.com]

- 10. aksci.com [aksci.com]

- 11. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride [lgcstandards.com]

- 12. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanaMine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 14. synthinkchemicals.com [synthinkchemicals.com]

- 15. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-(3,4-Difluorophenyl)cyclopropylamine Hydrochloride: A Technical Guide

Introduction

1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to potent antiplatelet agents.[1][2] Its chemical structure, featuring a strained cyclopropyl ring, a difluoro-substituted aromatic system, and an amine salt, presents a unique spectroscopic fingerprint. Accurate and thorough characterization of this molecule is paramount for ensuring purity, confirming identity, and maintaining quality control throughout the drug development and manufacturing process.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimentally derived spectra for this specific compound are not widely published, this guide, grounded in fundamental spectroscopic principles and data from analogous structures, offers a robust predictive analysis. The methodologies detailed herein are designed to be self-validating, ensuring that researchers can confidently acquire and interpret high-quality data.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the substitution pattern of the fluorine atoms.

Predicted NMR Data

The following table summarizes the predicted chemical shifts (δ) for 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride. These predictions are based on established principles of NMR spectroscopy and analysis of similar chemical structures.[3][4]

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic | 7.10 - 7.40 | m | - | 3 x Ar-H |

| Methine | ~3.0 | m | - | CH-NH₃⁺ |

| Methine | ~2.5 | m | - | CH-Ar |

| Methylene | 1.20 - 1.60 | m | - | CH₂ |

| Amine | 8.5 - 9.5 | br s | - | NH₃⁺ |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Aromatic | 148 - 152 (d, ¹JCF) | C-F |

| Aromatic | 146 - 150 (d, ¹JCF) | C-F |

| Aromatic | 135 - 140 (dd) | C-Ar (quaternary) |

| Aromatic | 120 - 125 (d) | CH-Ar |

| Aromatic | 115 - 120 (d) | CH-Ar |

| Aromatic | 110 - 115 (d) | CH-Ar |

| Methine | ~35 | CH-NH₃⁺ |

| Methine | ~25 | CH-Ar |

| Methylene | ~15 | CH₂ |

| ¹⁹F NMR | Predicted δ (ppm) | Assignment |

| Aromatic | -138 to -142 | Ar-F |

| Aromatic | -140 to -144 | Ar-F |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standardized procedure for acquiring high-quality NMR spectra of 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like those of the ammonium group.[4]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).

-

Lock the field using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

Data Acquisition Parameters:

-

¹H NMR:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a 30° pulse angle to allow for a shorter relaxation delay.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR:

-

Use proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

-

Set a wider spectral width (e.g., 0-200 ppm).

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR:

-

Set the spectral width to encompass the expected chemical shifts for fluoroaromatic compounds.

-

Proton decoupling may be used to simplify the spectra.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Interpretation of NMR Spectra

-

¹H NMR: The aromatic region is expected to show complex multiplets due to proton-proton and proton-fluorine couplings. The cyclopropyl protons will appear in the aliphatic region, with their diastereotopic nature leading to complex splitting patterns. The ammonium protons (NH₃⁺) will likely appear as a broad singlet at a downfield chemical shift, and its position can be concentration and solvent-dependent. The addition of D₂O should lead to the disappearance of this signal due to proton-deuterium exchange, confirming its assignment.[5]

-

¹³C NMR: The carbon signals of the difluorophenyl ring will be split into doublets due to one-bond coupling with ¹⁹F (¹JCF), which is a key diagnostic feature. The other aromatic carbons will show smaller couplings to the fluorine atoms. The aliphatic carbons of the cyclopropyl ring will appear in the upfield region.

-

¹⁹F NMR: The spectrum will likely show two multiplets in the region typical for fluoroaromatic compounds, confirming the presence of two chemically non-equivalent fluorine atoms.[6]

Caption: Workflow for NMR Spectroscopic Analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride will be characterized by absorptions corresponding to the ammonium group, the aromatic ring, and the cyclopropyl moiety.

Predicted IR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration |

| Ammonium (N-H) | 3200 - 2800 | Strong, Broad | N-H Stretch |

| Aromatic C-H | 3100 - 3000 | Medium | C-H Stretch |

| Aliphatic C-H | 3000 - 2850 | Medium | C-H Stretch |

| Ammonium (N-H) | 1620 - 1560 | Medium | N-H Bend |

| Aromatic C=C | 1600 - 1450 | Medium-Strong | C=C Stretch |

| C-F | 1300 - 1100 | Strong | C-F Stretch |

| C-N | 1250 - 1020 | Medium | C-N Stretch |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks.

-

Interpretation of IR Spectra

The most prominent feature in the IR spectrum will be the broad and strong absorption band in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of the ammonium salt (R-NH₃⁺).[7][8] This broadness is a result of extensive hydrogen bonding in the solid state. The aromatic and aliphatic C-H stretching vibrations will appear as sharper bands around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The N-H bending (asymmetric deformation) of the ammonium group is expected to be observed in the 1620-1560 cm⁻¹ range.[7] The presence of the difluorophenyl group will be confirmed by strong C-F stretching bands in the fingerprint region (1300-1100 cm⁻¹). Aromatic C=C stretching vibrations will give rise to several bands between 1600 and 1450 cm⁻¹.[9]

Caption: Workflow for IR Spectroscopic Analysis.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is essential for confirming the molecular weight and gaining insights into the structure. For a salt like 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride, a soft ionization technique such as Electrospray Ionization (ESI) is most appropriate.

Predicted MS Data (ESI+)

| m/z (predicted) | Assignment |

| 170.07 | [M+H]⁺ (protonated free amine) |

| 153.07 | [M+H - NH₃]⁺ |

Experimental Protocol for MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution with the mobile phase to a final concentration in the low µg/mL to ng/mL range.

-

-

Instrument Setup (ESI-MS):

-

Set the mass spectrometer to positive ion detection mode (ESI+).

-

Infuse the sample solution directly into the ion source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to maximize the signal of the ion of interest.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

-

Interpretation of MS Spectra

In positive ion ESI-MS, the hydrochloride salt will dissociate in solution, and the free amine will be protonated. Therefore, the most prominent peak expected is the protonated molecule of the free amine, [M+H]⁺, at an m/z corresponding to the molecular weight of the free amine (169.17 g/mol ) plus the mass of a proton, resulting in a peak at approximately m/z 170.07.[10][11] High-resolution mass spectrometry would provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula C₉H₁₀F₂N.[12] Fragmentation of the molecular ion may occur, with a potential loss of ammonia (NH₃) leading to a fragment at m/z 153.07. It is important to note that for fluorine-containing compounds, traditional electron ionization (EI) often does not show a molecular ion peak, making soft ionization techniques like ESI or Field Ionization (FI) preferable for molecular weight determination.[13]

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion

The comprehensive spectroscopic analysis of 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride through NMR, IR, and MS techniques provides a robust framework for its unequivocal identification and quality assessment. The predicted data and detailed methodologies presented in this guide offer researchers and drug development professionals a solid foundation for their work with this important pharmaceutical intermediate. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is fundamental to scientific integrity and the successful advancement of new therapeutic agents.

References

-

(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. PubChem. [Link]

-

CAS 1402222-66-5 Ticagrelor Intermediate Manufacturers, Exporters & Suppliers in India. Aarti Pharmalabs. [Link]

-

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride. Chemsrc. [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

- Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine.

-

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine. PubChem. [Link]

-

(1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride. PharmaCompass. [Link]

- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing. [Link]

-

Mass spectra of fluorocarbons. NIST. [Link]

-

Nuclear magnetic resonance spectra of cyclopropyl derivatives. ACS Publications. [Link]

-

An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. PMC - NIH. [Link]

-

Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. ResearchGate. [Link]

-

1H-NMR of Cyclopropylamine HCl salt. Reddit. [Link]

-

Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

-

Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL. [Link]

-

Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. ORBi. [Link]

-

Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. PubMed. [Link]

-

SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. RASĀYAN. [Link]

-

IR: amines. University of Calgary. [Link]

-

Cyclopropylamine. PubChem - NIH. [Link]

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

Question Video: Mass Spectrum of Fluorine (F₂). Nagwa. [Link]

- Intermediate of Ticagrelor and preparation method therefor, and ...

-

Mass Spectra of THMs and Fluorobenzene. Chemistry LibreTexts. [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | C9H10ClF2N | CID 52914940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1402222-66-5|(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride|BLD Pharm [bldpharm.com]

- 12. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride [lgcstandards.com]

- 13. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]

Methodological & Application

Application and Protocol for Utilizing 1-(3,4-Difluorophenyl)cyclopropylamine Hydrochloride in Lysine-Specific Demethylase 1 (LSD1) Inhibition Studies

Introduction: Unveiling the Potential of a Potent Epigenetic Modulator

In the landscape of epigenetic drug discovery, the inhibition of histone-modifying enzymes presents a promising frontier for therapeutic intervention, particularly in oncology. Among these targets, Lysine-Specific Demethylase 1 (LSD1/KDM1A) has garnered significant attention. LSD1 is a flavin-dependent amine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2][3] Its aberrant activity is implicated in the pathogenesis of various cancers, making it a compelling target for small molecule inhibitors.

This document provides a comprehensive guide for researchers on the application of 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride, a potent derivative of trans-2-phenylcyclopropylamine (tranylcypromine), in the study of LSD1 inhibition. Tranylcypromine and its analogs are established mechanism-based inactivators of LSD1.[4][5] They function by forming a covalent adduct with the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inhibition.[5][6] The difluoro substitution on the phenyl ring is a chemical modification aimed at enhancing potency and selectivity. This guide will detail the scientific rationale, a step-by-step protocol for a robust in vitro inhibition assay, data analysis, and visualization of the experimental workflow and inhibitory mechanism.

Mechanism of Action: Covalent Modification of the FAD Cofactor

1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride acts as a suicide inhibitor of LSD1.[7] This class of inhibitors is chemically inert until they are processed by the target enzyme's catalytic machinery. Upon binding to the active site of LSD1, the cyclopropylamine moiety undergoes an enzyme-catalyzed oxidation, which leads to the opening of the strained cyclopropyl ring. This generates a highly reactive intermediate that covalently bonds to the N5 position of the FAD cofactor.[3][4] This irreversible modification renders the enzyme catalytically inactive. Understanding this mechanism is crucial for designing experiments and interpreting the kinetic data, which will typically show time-dependent inhibition.[5][8]

Figure 1: Mechanism of LSD1 Inactivation.

Experimental Protocol: In Vitro LSD1 Inhibition Assay (HRP-Coupled Colorimetric Method)

This protocol outlines a horseradish peroxidase (HRP)-coupled assay to determine the inhibitory potential of 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride against purified human LSD1 enzyme. The assay measures the hydrogen peroxide (H₂O₂) produced during the demethylation of a substrate peptide, which is then used by HRP to oxidize a chromogenic substrate.

Materials and Reagents:

-

Purified recombinant human LSD1 enzyme

-

1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride

-

LSD1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)

-

Dimethylated histone H3 peptide substrate (e.g., H3K4me2)

-

Horseradish Peroxidase (HRP)

-

Chromogenic HRP substrate (e.g., Amplex® Red, TMB)

-

Stop solution (if using TMB)

-

96-well microplate (black or clear, depending on the substrate)

-

Microplate reader

Step-by-Step Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride in an appropriate solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitor in LSD1 Assay Buffer to create a range of concentrations for IC₅₀ determination.

-

Dilute the LSD1 enzyme and H3K4me2 substrate to their final working concentrations in LSD1 Assay Buffer.

-

Prepare a working solution of HRP and the chromogenic substrate according to the manufacturer's instructions.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Test wells: A fixed volume of diluted LSD1 enzyme and a corresponding volume of the serially diluted inhibitor.

-

Positive control well: A fixed volume of diluted LSD1 enzyme and a corresponding volume of assay buffer (without inhibitor).

-

Negative control (blank) well: A fixed volume of assay buffer (without LSD1 enzyme) and a corresponding volume of assay buffer (without inhibitor).

-

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Enzymatic Reaction:

-

To each well, add the H3K4me2 substrate to initiate the demethylation reaction.

-

Simultaneously, add the HRP and chromogenic substrate mixture to all wells.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light. The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.

-

-

Measurement:

-

If using a stop solution (like for TMB), add it to each well.

-

Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength for the chosen chromogenic substrate.[9]

-

Figure 2: LSD1 Inhibition Assay Workflow.

Data Analysis and Interpretation

-

Background Subtraction: Subtract the average reading from the negative control (blank) wells from all other readings.

-

Normalization: Calculate the percentage of LSD1 activity for each inhibitor concentration relative to the positive control (100% activity).

-

% Activity = (Signal of Test Well / Signal of Positive Control Well) * 100

-

-

Dose-Response Curve: Plot the % Activity against the logarithm of the inhibitor concentration.

-

IC₅₀ Determination: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the half-maximal inhibitory concentration (IC₅₀) value. The IC₅₀ represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Sample Data Presentation

| Inhibitor Conc. (µM) | Absorbance (450 nm) | % Inhibition |

| 0 (Control) | 1.25 | 0 |

| 0.01 | 1.10 | 12 |

| 0.1 | 0.85 | 32 |

| 1 | 0.60 | 52 |

| 10 | 0.25 | 80 |

| 100 | 0.10 | 92 |

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following controls should be incorporated into the experimental design:

-

Positive Control: A known LSD1 inhibitor (e.g., tranylcypromine) should be run in parallel to validate the assay's performance.

-

Time-Dependency Test: To confirm the mechanism-based inactivation, pre-incubate the enzyme with the inhibitor for varying durations before adding the substrate. A time-dependent decrease in IC₅₀ would support this mechanism.

-

Dialysis or Gel Filtration: To confirm irreversible inhibition, incubate the enzyme with a high concentration of the inhibitor, then remove the unbound inhibitor by dialysis or gel filtration. The enzyme activity should not recover, unlike in reversible inhibition.

Conclusion

1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride and its analogs are valuable tools for probing the function of LSD1 and for the development of novel epigenetic therapies.[2] The protocols and scientific rationale presented in this guide provide a solid foundation for researchers to conduct robust and reproducible enzyme inhibition studies. Careful experimental design, including appropriate controls, is paramount for generating high-quality, trustworthy data that can confidently advance our understanding of LSD1-mediated biological processes and the therapeutic potential of its inhibitors.

References

Sources

- 1. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]

- 8. Understanding enzyme or transporter-based drug interactions – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(3,4-Difluorophenyl)cyclopropylamine Hydrochloride

Welcome to the technical support center for the purification of 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride. This guide is intended for researchers, scientists, and drug development professionals who are working with this compound and need to ensure its high purity for downstream applications. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols based on established scientific principles and field-proven insights.

Introduction

1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive resource to address common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride synthesis?

A1: Impurities can originate from starting materials, intermediates, byproducts, and reagents used in the synthesis. Based on common synthetic routes, potential impurities are listed in the table below.

| Impurity Type | Potential Impurities | Origin |

| Starting Materials | 3,4-Difluorobenzaldehyde, Malonic acid, 1,2-Difluorobenzene, Chloroacetyl chloride | Incomplete reaction or carry-over |

| Intermediates | (E)-3-(3,4-difluorophenyl)-2-propenoic acid, 2-chloro-1-(3,4-difluorophenyl)ethanone, (1R,2R)-2-(3,4-difluorophenyl)cyclopropyl carboxylate | Incomplete conversion to the next step |

| Byproducts | Diastereomers (cis-isomers), Enantiomers ((1S,2R)-isomer), Products from side reactions (e.g., over-reduction) | Lack of stereoselectivity in the cyclopropanation or reduction steps |

| Reagents | Thionyl chloride, Pyridine, Borane dimethylsulfide complex, Sodium azide | Carry-over from the reaction work-up |

Q2: What is the recommended method for recrystallization?

A2: Recrystallization is a powerful technique for purifying 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride. A common and effective solvent system is a mixture of methanol and water.[1] The principle behind this is that the compound is soluble in hot methanol and less soluble in water. By dissolving the crude product in a minimal amount of hot methanol and then adding water as an anti-solvent, the pure hydrochloride salt will crystallize out upon cooling, leaving impurities in the solution. Other potential solvent systems include isopropanol/water and ethanol/diethyl ether.

Q3: How can I assess the chemical and chiral purity?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for assessing chemical purity by separating the main compound from its impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR can confirm the chemical structure and provide information about the presence of impurities.

-

Mass Spectrometry (MS): Can be used to identify the molecular weight of the compound and any impurities.

Q4: What are the key analytical techniques for quality control?

A4: For comprehensive quality control, the following analytical techniques are crucial:

-

HPLC/UPLC: For purity and impurity profiling.

-

Chiral HPLC: For enantiomeric purity.

-

NMR (1H, 13C, 19F): For structural confirmation and identification of impurities.

-

Gas Chromatography (GC): For residual solvent analysis.[3][4]

-

X-Ray Diffraction (XRD): To confirm the crystalline form.[1]

-

Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior.

Q5: How should I store the purified compound?

A5: 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride should be stored in a well-sealed container, protected from light and moisture, at a controlled room temperature or as specified by the supplier.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification process in a question-and-answer format.

Problem 1: My final product has a persistent yellow or brown color.

What could be the cause?

Color impurities often arise from the degradation of starting materials or intermediates, or from residual reagents that are colored.

How can I solve this?

-

Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., methanol) and add a small amount of activated carbon. Heat the mixture for a short period, then filter the hot solution to remove the carbon and the adsorbed color impurities. Proceed with crystallization.

-

Recrystallization: A carefully executed recrystallization can effectively remove colored impurities. Ensure you are using an appropriate solvent system and that the cooling process is not too rapid, as this can trap impurities.

-

Reversed-Phase Flash Chromatography: If recrystallization is ineffective, reversed-phase flash chromatography can be a powerful tool for removing colored impurities.[5]

Problem 2: I am getting a low yield after recrystallization.

What could be the cause?

-

Using too much solvent: This will keep more of your product dissolved in the mother liquor.

-

Cooling too quickly: Rapid cooling can lead to the formation of small crystals that are difficult to filter and can trap impurities.

-

Incomplete precipitation: The pH of the solution might not be optimal for the hydrochloride salt to fully precipitate.

How can I improve the yield?

-

Minimize the amount of hot solvent: Use just enough hot solvent to fully dissolve the crude product.

-

Slow cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Optimize the anti-solvent addition: When using an anti-solvent, add it slowly to the point of saturation to induce crystallization.

-

pH adjustment: Ensure the solution is acidic to maintain the hydrochloride salt form and promote precipitation.

Problem 3: My product is oiling out instead of crystallizing.

What is happening?

Oiling out occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solubility of the compound in the chosen solvent system is too high, or when the solution is supersaturated at a temperature above the melting point of the solvated compound.

What should I do?

-

Change the solvent system: Use a more non-polar solvent or a different solvent/anti-solvent combination.

-

Lower the crystallization temperature: Induce crystallization at a lower temperature.

-

Seed the solution: Add a small crystal of the pure compound to the supersaturated solution to initiate crystallization.

-

Reduce the concentration: Use a more dilute solution.

Problem 4: I still see impurities in my product after recrystallization.

Why is this happening?

Some impurities may have similar solubility profiles to the desired compound, making them difficult to remove by a single recrystallization.

How can I achieve higher purity?

-

Multiple recrystallizations: Perform a second or even a third recrystallization.

-

Try a different solvent system: An impurity that is co-crystallizing in one solvent system may be more soluble in another.

-

Chromatographic purification: If recrystallization fails to remove a persistent impurity, column chromatography (either normal or reversed-phase) may be necessary.

Problem 5: The chiral purity of my product is low.

What is the source of the undesired enantiomer?

The presence of the undesired enantiomer is likely due to incomplete chiral resolution during the synthesis or a non-stereoselective step in the synthetic route.

How can I improve the enantiomeric excess?

-

Chiral Resolution: If you have a racemic mixture, you can perform a chiral resolution using a chiral acid (like mandelic acid) to form diastereomeric salts that can be separated by crystallization.

-

Optimize the Synthesis: Review the synthetic steps that establish the stereocenters. Ensure that any chiral catalysts or reagents are of high enantiomeric purity and that the reaction conditions are optimized for stereoselectivity.

Problem 6: My final product has a high residual solvent content.

What is causing this?

-

Inefficient drying: The drying time, temperature, or vacuum may be insufficient to remove all the solvent.

-

Solvent inclusion in the crystal lattice: Some solvents can become trapped within the crystals as they form.

How can I reduce the residual solvent level?

-

Optimize drying conditions: Increase the drying time, use a higher vacuum, or slightly increase the temperature (while ensuring the compound's stability).

-

Choose a different crystallization solvent: Select a solvent with a lower boiling point that is less likely to be trapped in the crystal lattice.

-

Perform a solvent exchange: After the initial crystallization, the wet cake can be slurried in a different, more volatile solvent to displace the original crystallization solvent, followed by drying.

Experimental Protocols

Protocol 1: Recrystallization of 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride

-

Place the crude 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride in a clean flask.

-

Add a minimal amount of hot methanol to dissolve the solid completely.

-

While the solution is still hot, slowly add deionized water until the solution becomes slightly turbid.

-

Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature.

-

Once crystals begin to form, place the flask in an ice bath for at least one hour to complete the crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol/water mixture.

-

Dry the crystals under vacuum at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Chiral HPLC Analysis (Starting Point for Method Development)

-

Column: Daicel Chiralcel IC-3 (250 x 4.6 mm, 3 µm) or equivalent.[2]

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 99:1 v/v). The ratio may need to be optimized.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 260 nm.

-

Sample Preparation: Dissolve the sample in methanol at a concentration of approximately 1 mg/mL.

Protocol 3: NMR Analysis for Structural Confirmation and Purity Assessment

-

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

-

Acquire 1H and 19F NMR spectra.

-

Confirm the characteristic peaks of 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride.

-

Integrate the peaks to check for the presence of any impurities. The absence of unexpected signals is an indication of high purity.

Visualizations & Data Tables

Troubleshooting Decision Tree

Sources

- 1. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 2. CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates - Google Patents [patents.google.com]

- 3. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. biotage.com [biotage.com]

Technical Support Center: 1-(3,4-Difluorophenyl)cyclopropylamine Hydrochloride

Welcome to the technical support center for 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound, along with troubleshooting guides for common experimental challenges. Our goal is to ensure the integrity of your experiments by providing scientifically sound and practical advice.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling, storage, and stability of 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride.

Q1: What are the optimal storage conditions for 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride?

A1: For long-term stability, it is recommended to store 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride in a freezer at -20°C.[1][2] The container should be tightly sealed and stored under an inert atmosphere, such as argon or nitrogen, as the compound is sensitive to air and moisture.[3] For short-term storage, a cool, dry, and well-ventilated area away from incompatible substances is sufficient.[4][5] Some suppliers may ship the product at room temperature, but for maintaining long-term purity, refrigerated or frozen storage is advised.[2][6]

Q2: Is 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride hygroscopic?

A2: While specific data on the hygroscopicity of this exact compound is not extensively published, amine hydrochlorides as a class, particularly those that are crystalline solids, have the potential to be hygroscopic.[7] It is best practice to handle the compound in a low-humidity environment, such as a glove box or a room with a dehumidifier, to prevent moisture absorption. Clumping or caking of the powder is a physical indicator of water uptake.[7]

Q3: What are the primary degradation pathways for this compound?

A3: The main degradation pathway of concern for 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride is hydrolysis of the cyclopropylamine moiety, which is accelerated in high pH (alkaline) conditions.[8][9] Deamination, the removal of the amine group, is another potential degradation route for cyclopropylamines.[4] Oxidation can also lead to discoloration of the compound.[1]

Q4: What are the visual signs of degradation?

A4: As a white to off-white crystalline solid, any significant color change to yellow or brown may indicate degradation, likely due to oxidation.[1][3][10] As mentioned, physical changes like clumping or the appearance of a liquid phase (deliquescence) suggest moisture absorption, which can facilitate hydrolytic degradation.[7]

Q5: Is this compound light-sensitive?

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and use of 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Difficulty in accurately weighing the solid. | The compound is hygroscopic and is absorbing moisture from the air, leading to weight fluctuations.[7] | Weigh the compound quickly in a low-humidity environment. For highly accurate measurements, consider weighing it in a glovebox. Alternatively, weigh an approximate amount, prepare your solution, and then accurately determine the concentration via a validated analytical method like HPLC.[6] |

| The solid has clumped or appears wet. | The compound has absorbed atmospheric moisture due to improper storage or handling.[7] | If the clumping is minor, the material may still be usable for non-critical applications. For sensitive experiments, it is highly recommended to use a fresh, unopened container of the compound. To prevent this, always store the compound in a tightly sealed container with a desiccant, and minimize the time the container is open to the atmosphere.[7] |

| Solutions of the compound turn yellow or brown over time. | This is likely due to oxidative degradation. The presence of impurities or exposure to air and light can accelerate this process.[1][12] | Prepare solutions fresh whenever possible. If a stock solution must be stored, keep it in a tightly sealed amber vial, purge the headspace with an inert gas (e.g., argon), and store at a low temperature (2-8°C or -20°C). |

| Inconsistent results in biological assays. | This could be due to the degradation of the compound in the assay medium, especially if the pH is high.[8][9] | Check the pH of your assay buffer. If it is alkaline, the compound may be degrading. Consider running control experiments to assess the stability of the compound in your assay medium over the time course of the experiment. If degradation is confirmed, you may need to adjust the buffer pH or add the compound to the assay at the last possible moment. |

| Appearance of unexpected peaks in HPLC analysis. | These could be degradation products or impurities. The mobile phase composition can also affect peak shape and retention time. | Refer to the Protocol for a Stability-Indicating HPLC Method below. Ensure your mobile phase is properly prepared and that the pH is suitable to prevent on-column degradation. If new peaks appear in aged samples, they are likely degradation products. |

Experimental Protocols

Protocol for Preparation of a Stock Solution

This protocol provides a step-by-step guide for preparing a stock solution of 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride, minimizing exposure to atmospheric moisture.[13][14]

-

Preparation: Before you begin, ensure all glassware is clean and thoroughly dry. Have your solvent and a tightly sealing amber vial ready.

-

Weighing: In a low-humidity environment, quickly weigh the desired amount of 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride into a clean, dry container.

-

Dissolution: Add the desired solvent to the solid. This compound is soluble in solvents such as DMSO and ethanol.

-

Mixing: Cap the vial and mix thoroughly by vortexing or sonicating until the solid is completely dissolved.

-

Storage: If not for immediate use, purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before tightly sealing. Store the solution protected from light at 2-8°C for short-term use or -20°C for longer-term storage.

Protocol for a Stability-Indicating HPLC Method

This protocol outlines a general method for assessing the stability of 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride. Method optimization and validation are crucial for specific applications.[15][16]

-

Chromatographic System:

-

HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

-

Mobile Phase:

-

A common starting point is a gradient elution with:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

-

The gradient can be optimized to ensure separation of the parent compound from any degradation products.

-

-

Detection:

-

UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV scan, likely around 254 nm).

-

-

Sample Preparation:

-

Dilute the stock solution of 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride in the mobile phase to a suitable concentration for HPLC analysis.

-

-

Forced Degradation Studies (for method validation):

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified time.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for a specified time. Neutralize before injection.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C).

-

Photodegradation: Expose a solution of the compound to UV light.

-

-

Analysis:

-

Inject the prepared samples and analyze the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound. A validated stability-indicating method will show baseline resolution between the parent peak and all degradation product peaks.

-

Visualizations

Logical Flow for Troubleshooting Inconsistent Experimental Results

Caption: Troubleshooting inconsistent results.

Key Factors Influencing Stability

Caption: Key factors affecting stability.

References

-

Cook, A. M., Grossenbacher, H., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Biochemical Journal, 222(2), 315–320. [Link]

- Dow Chemical Company. (2013). Decolorization of amines. EP2621887A1.

-

Hayakawa, I., Atarashi, S., & Yokohama, S. (1986). New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. Antimicrobial Agents and Chemotherapy, 29(2), 167-171. [Link]

-

Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(8), 2695-2703. [Link]

- Dainippon Ink and Chemicals. (2014). Amine decolorization. JP5785262B2.

-

Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(6), 346-357. [Link]

-

Cook, A. M., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine: the steps to ring cleavage. Biochemical Society Transactions, 12(6), 1177-1178. [Link]

-

Carolina Biological Supply Company. (2009, July 1). Solution Preparation [Video]. YouTube. [Link]

-

Sharma, S., & Singh, G. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmaceutical and Medical Sciences, 6(4), 1-10. [Link]

-

RAMPF Group. Effects of Oxidation on Amine-Containing Materials. [Link]

- Ciba-Geigy Corporation. (1986). Process for the manufacture of cyclopropylamine. US4590292A.

-

Reddy, B. R., & Rao, N. V. (2022). Stability Indicating HPLC Method Development and Validation for the Detection and Quantification of Atogepant in Bulk Drug and Pharmaceutical Formulations. YMER, 21(10), 84-97. [Link]

-

ResearchGate. Photostability studies. [Link]

-

Chen, Y., et al. (2018). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Environmental Science & Technology, 52(3), 1137-1145. [Link]

-

Al-Ahdal, K., et al. (2021). Effect of aging on color stability of amine-free resin cement through the ceramic laminate veneer. Journal of Conservative Dentistry, 24(6), 553-558. [Link]

Sources

- 1. innovative-polymers.com [innovative-polymers.com]

- 2. cognizancejournal.com [cognizancejournal.com]

- 3. EP2621887A1 - Decolorization of amines - Google Patents [patents.google.com]

- 4. Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. reddit.com [reddit.com]

- 7. d-nb.info [d-nb.info]

- 8. Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. JP5785262B2 - Amine decolorization - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Effect of aging on color stability of amine-free resin cement through the ceramic laminate veneer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. flinnsci.com [flinnsci.com]

- 14. m.youtube.com [m.youtube.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. irjpms.com [irjpms.com]

Technical Support Center: Optimizing Reaction Conditions for 1-(3,4-Difluorophenyl)cyclopropylamine Hydrochloride

Introduction: Welcome to the technical support guide for the synthesis and optimization of 1-(3,4-Difluorophenyl)cyclopropylamine and its hydrochloride salt. This compound is a critical chiral intermediate in the synthesis of the P2Y12 receptor antagonist, Ticagrelor.[1][2][3] Its stereochemical purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient. The synthesis, however, presents several challenges, from achieving high enantiomeric excess to ensuring process safety and scalability.

This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple procedural lists to provide in-depth, field-tested insights into the causality behind experimental choices. We will explore common pitfalls and offer robust troubleshooting strategies in a direct question-and-answer format, grounded in established chemical principles and supported by authoritative references.

Section 1: Overview of a Common Synthetic Strategy

While several synthetic routes exist, a prevalent and industrially relevant approach begins with the Friedel-Crafts acylation of 1,2-difluorobenzene, followed by a stereoselective reduction, cyclopropanation, and subsequent transformations to yield the target amine.[4][5] Understanding this pathway is crucial for contextualizing the optimization challenges discussed later.

Caption: A troubleshooting flowchart for low enantiomeric excess in CBS reductions.

2.2 Cyclopropanation

The formation of the three-membered ring is another cornerstone of the synthesis. Both diastereoselectivity (achieving the trans isomer) and yield are primary concerns.

Q1: My cyclopropanation yield is poor when using trimethylsulfoxonium iodide (Corey-Chaykovsky reaction). What are the critical parameters?

A1: The Corey-Chaykovsky reaction is a robust method for cyclopropanation, but its success hinges on the effective formation of the sulfur ylide.

-

Causality: A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate trimethylsulfoxonium iodide, forming the reactive dimethylsulfoxonium methylide. This ylide then attacks the electrophilic double bond of the precursor (e.g., an α,β-unsaturated ester or amide) in a conjugate addition, followed by intramolecular ring closure to form the cyclopropane ring.

-

Troubleshooting Steps:

-

Base and Ylide Formation: Sodium hydride is the most common base. [1]It is crucial to use a fresh, high-quality dispersion of NaH and to wash it with dry hexanes to remove the protective mineral oil, which can interfere with the reaction. The reaction of NaH with the sulfoxonium salt should be allowed sufficient time (typically 1 hour at room temperature) to ensure complete ylide formation before adding the substrate. [1] 2. Solvent: Anhydrous polar aprotic solvents like DMSO or DMF are required to dissolve the sulfoxonium salt and facilitate the reaction. DMSO is often preferred. [1]Rigorous drying of the solvent is mandatory.

-

Temperature: While ylide formation can be done at room temperature, the subsequent cyclopropanation reaction may benefit from gentle heating (e.g., 50-60°C) to ensure a reasonable reaction rate, but this must be balanced against potential side reactions. Monitor the reaction by TLC or HPLC to determine the optimal temperature and time.

-

Substrate Purity: Impurities in your α,β-unsaturated precursor can quench the ylide or lead to side products. Ensure the precursor is pure before committing it to the reaction.

-

Q2: How can I improve the trans diastereoselectivity of the cyclopropanation?

A2: The trans isomer is the desired product for the synthesis of Ticagrelor. [6]The stereochemical outcome is often thermodynamically controlled.

-

Causality: The formation of the trans product, where the bulky phenyl group and the ester/amide group are on opposite sides of the ring, is generally favored as it minimizes steric hindrance in the final product. The reaction conditions can influence the kinetic vs. thermodynamic product ratio.

-

Troubleshooting Steps:

-

Reaction Time and Temperature: Allowing the reaction to proceed for a longer time or at a slightly elevated temperature can favor the formation of the more stable trans isomer. The intermediate formed after the initial conjugate addition may be reversible, allowing for equilibration to the thermodynamically preferred pathway.

-

Choice of Activating Group: The nature of the electron-withdrawing group on the alkene can influence stereoselectivity. While esters are common, bulkier groups might enhance the preference for the trans product due to increased steric demand.

-

2.3 Final Salt Formation and Purification

The final step involves isolating the free amine as its hydrochloride salt, which provides a stable, crystalline solid that is easier to handle and purify.

Q1: I am struggling to crystallize the 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride salt. It either oils out or the yield is low.

A1: Crystallization is both a purification and an isolation step, and its success depends on finding the right thermodynamic balance in a suitable solvent system.

-

Causality: Crystallization requires the product to be soluble in the chosen solvent at a higher temperature but sparingly soluble at a lower temperature. The rate of cooling, concentration, and presence of impurities all affect the outcome.

-

Troubleshooting Steps:

-

Solvent System Selection: A common method involves dissolving the free amine in a solvent like methanol (MeOH) or isopropanol (IPA) and then adding a solution of HCl (either aqueous or in a solvent like ether or IPA). [7]The key is to find a solvent system where the hydrochloride salt has low solubility. Often, a combination of a polar solvent (to dissolve the amine) and a less polar co-solvent (to act as an anti-solvent for the salt) is effective. Experiment with solvent systems like IPA/heptane, ethanol/MTBE, or acetone/water.

-

Control the pH: Ensure you are adding a slight excess of HCl to fully protonate the amine. The pH of the final mixture should be acidic.

-

Cooling Profile: Avoid "crash cooling." A slow, controlled cooling rate allows for the formation of larger, more ordered crystals, which are easier to filter and typically have higher purity. A typical profile might be to cool from 60°C to 20°C over 2-4 hours, followed by holding at 0-5°C for several hours before filtration.

-

Seeding: If you have a small amount of pure crystalline product from a previous batch, use it to seed the supersaturated solution. This provides a template for crystal growth and can dramatically improve crystallization success.

-

Concentration: Ensure your product is sufficiently concentrated. If the solution is too dilute, the solubility limit may never be reached, even upon cooling. If you are getting low yields, try carefully removing some solvent under vacuum before initiating cooling.

-

Section 3: Key Experimental Protocol

This section provides a representative, detailed protocol for the critical asymmetric reduction step, emphasizing the control necessary for a successful outcome.

Protocol: Asymmetric CBS Reduction of 2-Chloro-1-(3,4-difluorophenyl)ethanone

-

Safety Note: This reaction uses borane-dimethyl sulfide (BMS), which is corrosive, flammable, and releases toxic gases upon decomposition. It also uses cryogenic liquids for cooling. All operations must be conducted in a certified fume hood under an inert atmosphere (Nitrogen or Argon) by trained personnel wearing appropriate PPE.

-

Reagents & Equipment:

-

2-Chloro-1-(3,4-difluorophenyl)ethanone (1.0 eq)

-

(S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, typically as a 1M solution in toluene)

-

Borane-dimethyl sulfide complex (BMS, ~10M, 0.8 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Dry, inert-atmosphere reaction flask with a magnetic stirrer, temperature probe, and addition funnel.

-

Cooling bath (e.g., acetone/dry ice).

-

-

Procedure:

-

Setup: Assemble the dry glassware under a positive pressure of nitrogen. Charge the reaction flask with the (S)-Me-CBS solution (0.1 eq) and anhydrous THF.

-

Cooling: Cool the catalyst solution to -10°C to 0°C.

-

BMS Addition: Slowly add the BMS (0.8 eq) dropwise via syringe or addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C. A white precipitate may form. Stir the mixture for an additional 15-20 minutes at this temperature.

-